Lead 12-hydroxyoctadecanoate

説明

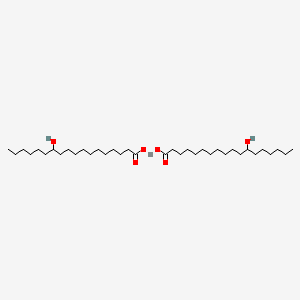

Lead 12-hydroxyoctadecanoate (CAS 65127-78-8) is a lead salt derived from 12-hydroxyoctadecanoic acid (12-hydroxystearic acid). Structurally, it consists of a lead ion coordinated with the carboxylate and hydroxyl groups of the fatty acid chain. This compound is classified under lead carboxylates, which are historically used in industrial applications such as lubricant additives, plastic stabilizers, and coatings due to their thermal stability and water resistance . However, its production and use are increasingly restricted due to lead’s toxicity and environmental regulations .

特性

CAS番号 |

65127-78-8 |

|---|---|

分子式 |

C36H70O6Pb |

分子量 |

806 g/mol |

IUPAC名 |

12-hydroxyoctadecanoate;lead(2+) |

InChI |

InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |

InChIキー |

OZHGKMQTUUYMRS-UHFFFAOYSA-L |

正規SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Lead 12-hydroxyoctadecanoate is synthesized by reacting 12-hydroxyoctadecanoic acid with lead oxide or lead acetate. The reaction typically occurs in an aqueous medium, where the fatty acid is dispersed in water and heated to slightly below boiling. Lead oxide or lead acetate is then gradually added with vigorous stirring to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is usually collected by filtration or spray drying, depending on the specific requirements of the application .

化学反応の分析

Types of Reactions: Lead 12-hydroxyoctadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form lead stearate.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of lead stearate.

Substitution: Formation of substituted this compound derivatives

科学的研究の応用

Lead 12-hydroxyoctadecanoate has several scientific research applications:

Chemistry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.

Biology: Investigated for its potential effects on cellular processes and as a model compound for studying lead toxicity.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in the production of lubricants, greases, and as a stabilizer in plastics .

作用機序

The mechanism of action of lead 12-hydroxyoctadecanoate involves its interaction with cellular components, particularly enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites, leading to altered cellular functions. Additionally, it can disrupt cellular membranes, leading to changes in permeability and ion transport .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

a. Lithium 12-Hydroxyoctadecanoate (Lithium 12-Hydroxystearate)

- CAS: Not explicitly listed, but widely referenced as a key industrial compound.

- Applications : Primarily a thickening agent in high-performance lubricants and greases, especially in automotive and aerospace industries. Its thermal stability (up to 200°C) and compatibility with base oils make it superior to lead derivatives .

- Production : Synthesized via reaction of 12-hydroxystearic acid with lithium hydroxide. Dominant production regions include China, the U.S., and Europe, driven by demand for electric vehicles and sustainable manufacturing .

- Regulatory Status : Less restricted than lead compounds, with growing markets in Asia-Pacific .

b. Methyl 12-Hydroxyoctadecanoate

- CAS : 141-23-1.

- Applications : Used in pesticides, cosmetics, and pharmaceuticals. Detected in maternal serum in studies linking chemical exposure to sociodemographic factors .

- Properties: Solid at room temperature, >98% purity, non-hazardous under normal handling conditions .

- Regulatory Status: Not classified as hazardous, but monitored in environmental health studies due to its presence in consumer products .

c. 12-Hydroxyoctadecanoic Acid (Parent Acid)

- CAS: 505-95-3 (for 12-hydroxydodecanoic acid; analogues vary).

- Applications : Intermediate in synthesizing metal salts (e.g., lithium, lead) and esters. Used in personal care products (e.g., emulsifiers) and biodegradable lubricants .

- Toxicity : Generally low acute toxicity, but derivatives’ safety profiles depend on metal/ester components .

Comparative Analysis Table

*Note: CAS varies by chain length; 505-95-3 refers to 12-hydroxydodecanoic acid as an analogue.

Key Research Findings

Industrial Utility vs. Toxicity: this compound’s historical use in lubricants has declined due to substitution with lithium derivatives, which offer comparable performance without heavy metal toxicity .

Environmental Presence: Methyl 12-hydroxyoctadecanoate is detected in human serum, highlighting exposure routes via cosmetics and pesticides . In contrast, lead derivatives are rarely reported in biological samples, likely due to stricter industrial controls .

Synthesis Innovations: Biotechnology-based production of 12-hydroxyoctadecanoate derivatives is emerging, aiming to replace traditional chemical methods with sustainable alternatives .

生物活性

Lead 12-hydroxyoctadecanoate, a lead salt derived from 12-hydroxyoctadecanoic acid, has garnered attention in various fields, particularly in toxicology and materials science. This article delves into its biological activity, highlighting its synthesis, properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 806.14 g/mol. The compound features a long-chain fatty acid linked to lead ions, which influences its solubility and interaction with biological systems. Its structure can be represented as follows:

where R represents the hydrocarbon chain of the fatty acid.

Synthesis

The synthesis of this compound typically involves the reaction of 12-hydroxyoctadecanoic acid with lead oxide or lead carbonate under controlled conditions. This process forms the lead salt, which is often precipitated out of solution for purification.

Toxicological Studies

Research indicates that lead compounds, including this compound, exhibit significant toxicity. A study assessing the effects of lead acetate on rodents revealed adverse effects such as decreased body weight and increased kidney weight at various dosages over extended periods . The absorption of lead through dermal exposure was found to be minimal, with less than 0.3% being absorbed from topical applications .

Table 1: Summary of Toxicological Findings on Lead Compounds

| Study Type | Dosage (ppm) | Observed Effects |

|---|---|---|

| Rodent Study | 200-1000 | Decreased body weight; increased kidney weight |

| Dermal Absorption | - | <0.3% absorption from topical application |

Applications

This compound has potential applications in various fields:

- Cosmetics : Due to its emollient properties, it may be utilized in skin care formulations.

- Pharmaceuticals : Its potential antimicrobial properties could make it suitable for use in topical medications.

- Industrial Applications : As a lubricant or additive in greases due to its rheological properties.

Case Studies

- Toxicity Assessment : A comprehensive assessment by the International Lead Association highlighted the consistent evidence of toxicity associated with lead compounds in rodent models, emphasizing the need for caution in their application .

- Material Science Research : Studies on organogelators have shown that similar compounds can enhance the stability and performance of materials used in various industrial applications .

Q & A

Q. What strategies optimize the environmental impact assessment of this compound in industrial applications?

- Methodological Answer :

- Perform life-cycle analysis (LCA) to quantify lead emissions across production and disposal phases.

- Use predictive modeling (e.g., QSAR) to estimate bioaccumulation potential in aquatic ecosystems .

Data Contradiction and Analysis

Q. How should conflicting data on the solubility of this compound in organic solvents be reconciled?

- Methodological Answer :

- Systematically test solubility in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.

- Account for variations in crystallinity (via XRD) and particle size (via SEM) .

Q. What experimental designs minimize variability in rheological measurements of this compound-based lubricants?

- Methodological Answer :

- Standardize shear rate, temperature, and sample preparation (e.g., annealing time).

- Use parallel-plate rheometry with controlled humidity to reduce environmental interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。